

Pamoic Acid Disodium (CAS 6640-22-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Pamoic acid disodium*

Cat. No.: *B11932428*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pamoic Acid Disodium** (CAS 6640-22-8), a compound increasingly recognized for its biological activity beyond its traditional use as a pharmaceutical excipient. This document details its chemical and physical properties, biological activity as a GPR35 agonist, and the experimental methodologies used to characterize its function.

Chemical and Physical Properties

Pamoic acid disodium, also known as disodium pamoate, is the disodium salt of pamoic acid. It is typically a pale yellow to yellow powder.^{[1][2]}

Property	Value	Reference
CAS Number	6640-22-8	[3][4][5][6][7][8][9][10][11]
Molecular Formula	C ₂₃ H ₁₄ Na ₂ O ₆	[2][3][4][5][6][8][12]
Molecular Weight	432.33 g/mol	[2][4][5][6][8][12]
Appearance	Pale yellow to yellow powder	[1][2]
Melting Point	>300 °C	[1][5][13]
Solubility	Soluble in water (to 100 mM) and DMSO (to 75 mM)	[4]
Purity	≥99% (HPLC)	[2][4][7]
Storage	Desiccate at room temperature	[4][7]

Biological Activity: A Potent GPR35 Agonist

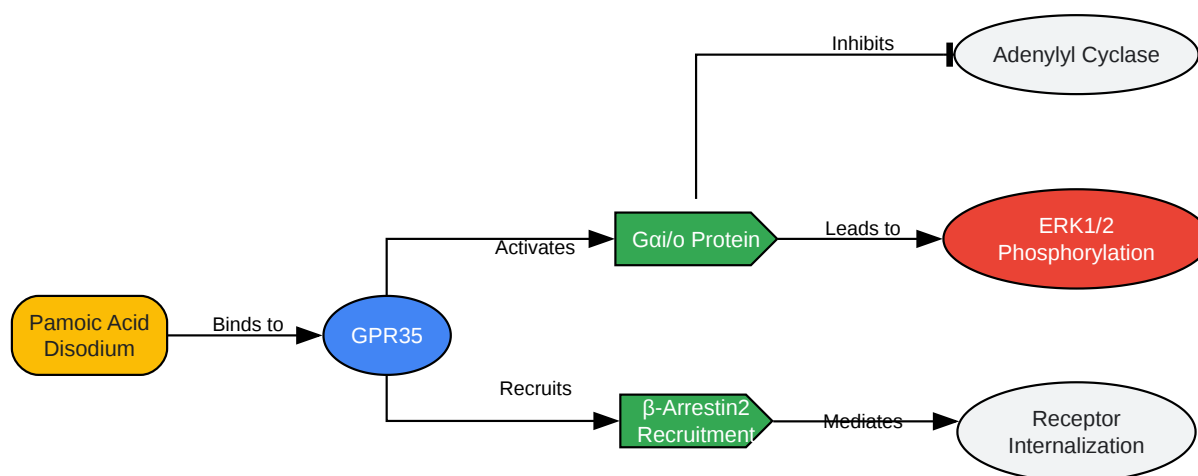
Pamoic acid disodium is a potent agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes.[4][7][8][14] Its activation of GPR35 initiates downstream signaling cascades, leading to various cellular responses.

Quantitative Biological Data

Parameter	Value	Cell Line	Assay	Reference
GPR35a Internalization EC ₅₀	22 nM	U2OS cells expressing HA- GPR35a	On-cell Western analysis	[7]
ERK1/2 Phosphorylation EC ₅₀	65 nM	U2OS cells expressing GPR35a	Western blot analysis	[7]

Signaling Pathways

Pamoic acid disodium-mediated activation of GPR35 triggers two primary signaling pathways: a G protein-dependent pathway involving G α i/o and a G protein-independent pathway mediated by β -arrestin2.



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GPR35 Signaling Pathway Activated by **Pamoic Acid Disodium**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of **Pamoic Acid Disodium**. These protocols are based on the studies by Zhao et al. (2010).

GPR35 Internalization Assay (On-Cell Western)

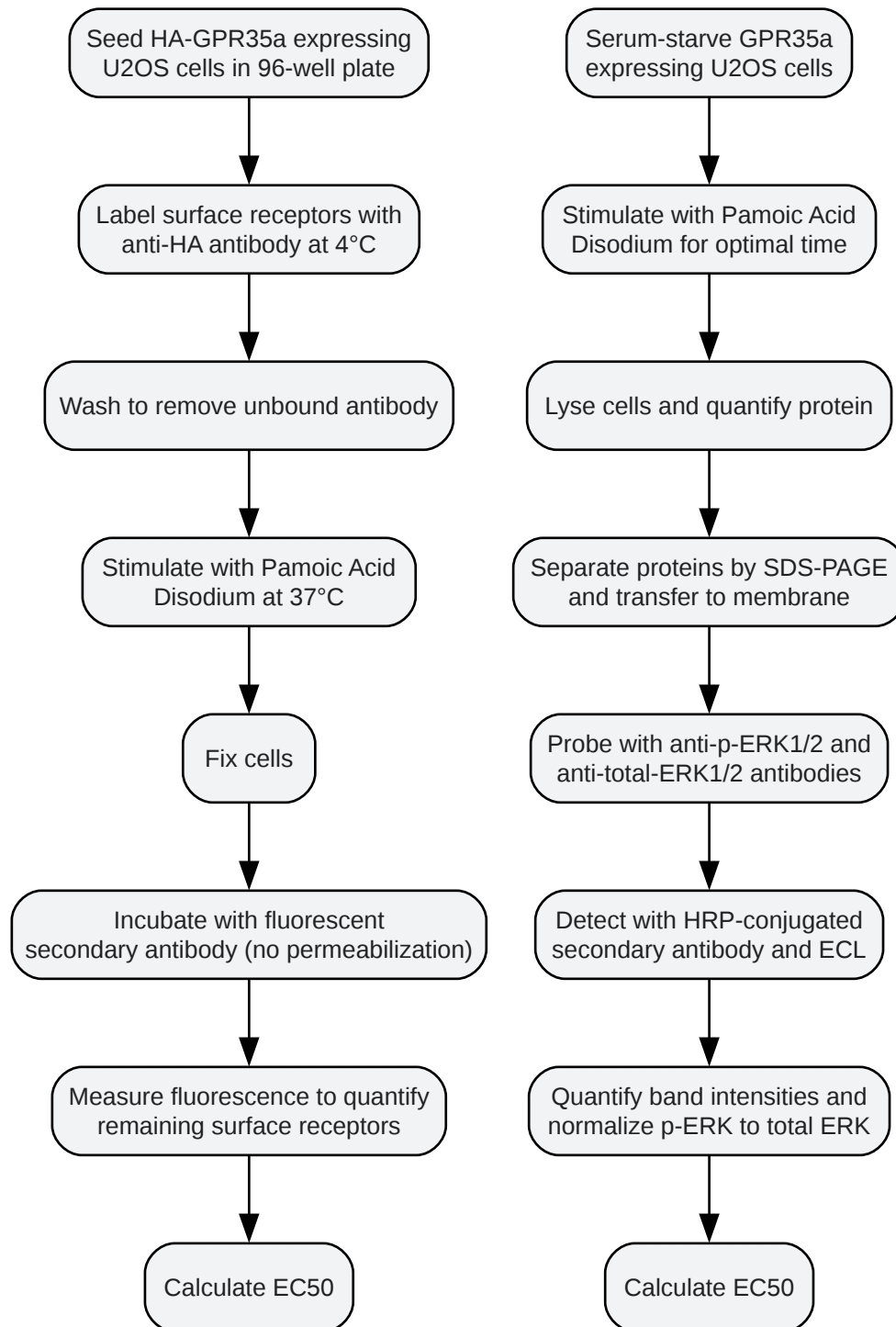
This assay quantifies the agonist-induced internalization of GPR35 from the cell surface.

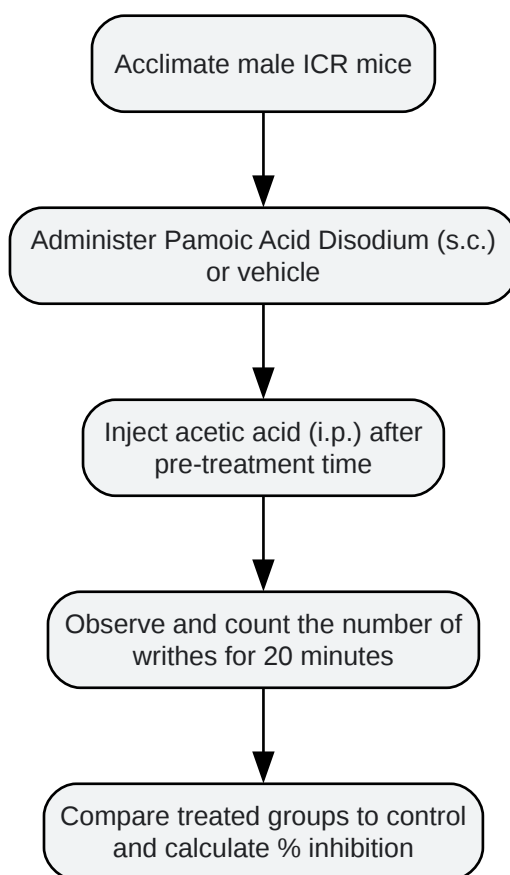
Cell Line: U2OS cells stably expressing HA-tagged GPR35a (UGPR35a cells).

Methodology:

- Cell Plating: Seed UGPR35a cells in a 96-well plate and grow to 80-90% confluency.

- **Antibody Labeling:** Wash cells with ice-cold PBS. Incubate with a primary antibody against the HA tag (e.g., mouse anti-HA) in blocking buffer for 1 hour at 4°C to label surface receptors.
- **Washing:** Wash the cells three times with ice-cold PBS to remove unbound primary antibody.
- **Agonist Stimulation:** Treat cells with varying concentrations of **Pamoic acid disodium** or vehicle control in serum-free media and incubate for 40 minutes at 37°C to allow for receptor internalization.
- **Fixation:** Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
- **Secondary Antibody Incubation:** Without permeabilizing the cells, incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorescent dye) for 1 hour at room temperature to label the remaining surface receptors.
- **Quantification:** Measure the fluorescence intensity using an appropriate plate reader. The decrease in fluorescence intensity corresponds to the extent of receptor internalization.
- **Data Analysis:** Calculate the EC₅₀ value from the concentration-response curve.





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